Amiphenazole

Catalog No.
S518655
CAS No.
490-55-1
M.F
C9H9N3S
M. Wt
191.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiphenazole

CAS Number

490-55-1

Product Name

Amiphenazole

IUPAC Name

5-phenyl-1,3-thiazole-2,4-diamine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

InChI

InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12)

InChI Key

UPOYFZYFGWBUKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N

Solubility

Soluble in DMSO

Synonyms

Amiphenazole; Amiphenazol; Daftazol; DAPT; Daptazile; Daptazole; DHA-245; Dizol; Fenamizol; Phenamizol; Phenamizole; UNII-7ZJ8PWY0XD;

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)N

Description

The exact mass of the compound Amiphenazole is 191.0517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotective effects:

Some studies suggest that Amiphenazole may have neuroprotective properties, meaning it could protect nerve cells from damage. Animal research has shown it might offer benefits in conditions like stroke and brain injury []. However, more research, particularly clinical trials in humans, is needed to confirm these findings.

Cognitive enhancement:

There has been limited research exploring Amiphenazole's potential to improve cognitive function. Some animal studies suggest it may enhance memory and learning []. However, the quality of this research is variable, and further investigation is necessary to understand its potential impact on human cognition.

Treatment of neurological disorders:

There's limited scientific research on Amiphenazole's effectiveness in treating specific neurological disorders. Some studies have investigated its use in conditions like schizophrenia and epilepsy, but the results are inconclusive and require further investigation [, ].

Other potential applications:

Amiphenazole has also been explored for its potential role in managing anxiety, pain, and radiation sickness. However, the evidence for these applications is currently weak and requires more robust scientific research [, ].

Amiphenazole is a chemical compound with the molecular formula C₉H₉N₃S and a molecular weight of approximately 191.25 g/mol. It is classified as a thiazole derivative and is primarily known for its use as a respiratory stimulant. Traditionally, it has been employed as an antidote in cases of barbiturate or opiate overdose, often in combination with other agents like bemegride . The compound's structure consists of a thiazole ring, which contributes to its unique pharmacological properties.

, particularly involving its thiourea and thiazole moieties. For example, it can react with α-bromophenylacetonitrile to yield 2-(cyanophenylmethyl)isothiourea through cyclization processes . The specific reaction pathways and mechanisms are not extensively documented, but its reactivity is characteristic of compounds containing sulfur and nitrogen heterocycles.

The primary biological activity of amiphenazole lies in its role as a respiratory stimulant. It enhances respiratory drive by acting on the central nervous system, specifically targeting areas that regulate breathing. This mechanism is thought to involve the enhancement of excitatory neurotransmission rather than inhibition . Moreover, amiphenazole has been noted to have protective effects against respiratory depression induced by morphine-like analgesics, making it valuable in clinical settings for managing overdoses .

Amiphenazole can be synthesized through several methods, typically involving the reaction of thiourea derivatives with appropriate halogenated compounds. One common synthetic route includes the reaction of thiourea with α-bromophenylacetonitrile, leading to the formation of the desired thiazole structure . The specific conditions and reagents used can vary, but the general approach focuses on forming the thiazole ring and incorporating the necessary functional groups.

Amiphenazole is primarily used in medical applications as an antidote for respiratory depression caused by overdoses of central nervous system depressants such as barbiturates and opioids. Its ability to stimulate respiration makes it an essential agent in emergency medicine. Additionally, it may have potential applications in treating conditions characterized by impaired respiratory function .

Research on amiphenazole's interactions has shown that it can influence the pharmacokinetics of other drugs. For instance, it may alter the metabolism or excretion rates of certain medications, potentially leading to increased serum levels and heightened effects or toxicity . Understanding these interactions is crucial for clinicians when considering its use alongside other therapeutic agents.

Several compounds exhibit similar pharmacological properties to amiphenazole. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
NalorphineMorphinan derivativeOpioid antagonistDual action as an analgesic and antagonist
LevallorphanMorphinan derivativeOpioid antagonistEffective against opioid-induced respiratory depression
DextropropoxypheneSynthetic opioidPain reliefLess potent than traditional opioids but with similar action
BemegrideAnalepticRespiratory stimulantOften used in conjunction with amiphenazole

Amiphenazole's uniqueness lies in its specific thiazole structure and its targeted application as a respiratory stimulant, distinguishing it from other compounds that may share similar uses but differ in their chemical makeup or mechanisms of action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.05171847 g/mol

Monoisotopic Mass

191.05171847 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7ZJ8PWY0XD

Related CAS

6020-54-8 (mono-hydrobromide)
942-31-4 (mono-hydrochloride)

MeSH Pharmacological Classification

Respiratory System Agents

Other CAS

490-55-1

Wikipedia

Amiphenazole

Use Classification

Pharmaceuticals

Dates

Modify: 2023-07-15

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